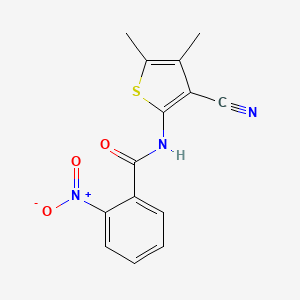

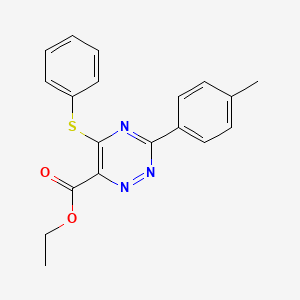

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide (CDMTB) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMTB is a small molecule that belongs to the class of nitroaromatic compounds, which are known to exhibit diverse biological activities.

Applications De Recherche Scientifique

Reductive Chemistry and Cytotoxicity

Research has delved into the reductive chemistry of bioreductive drugs, highlighting compounds with selective toxicity for hypoxic cells, a characteristic attributed to the oxygen-inhibited enzymatic reduction of nitro groups to amine or hydroxylamine derivatives. One study explored the radiolytic reduction of related compounds, identifying electron-affinic sites and synthesizing reduction products for cytotoxicity evaluation. These findings are crucial for understanding the compound's action in hypoxic tumor cells and designing targeted cancer therapies (Palmer et al., 1995).

Synthesis and Hypoxic Cell Cytotoxicity

Further investigations into regioisomers of hypoxia-selective cytotoxins have been conducted, focusing on the synthesis and hypoxic cell cytotoxicity of these compounds. These studies assess the cytotoxicity under aerobic conditions and their selectivity towards hypoxic cells, providing insights into the structural factors influencing the therapeutic potential of nitroaromatic compounds in targeting hypoxic tumors (Palmer et al., 1996).

Spectroscopic and Structural Characterisation

The spectroscopic and structural characterizations of nitrobenzamide compounds have been explored through experimental and density functional theory (DFT) studies. These analyses offer valuable information on the molecular geometry, vibrational frequencies, and thermodynamic properties, essential for understanding the compound's physical and chemical behavior (Arslan et al., 2015).

Antibacterial Evaluation and Molecular Docking

The synthesis and antibacterial evaluation of derivatives highlight the antimicrobial potential of nitroaromatic compounds. Molecular docking studies reveal the interaction of these compounds with bacterial protein receptors, suggesting their utility in designing new antimicrobial agents (Ravichandiran et al., 2015).

Cyclometallation and Chemical Reactivity

Cyclometallation studies involving thiobenzamide derivatives with palladium provide insights into the compound's reactivity and potential applications in catalysis and organic synthesis. These findings contribute to the development of new synthetic methodologies and the exploration of novel chemical transformations (Nonoyama et al., 1995).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-8-9(2)21-14(11(8)7-15)16-13(18)10-5-3-4-6-12(10)17(19)20/h3-6H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNHGKVMDLOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B2528321.png)

![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)

![4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2528323.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2528324.png)

![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2528328.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)

![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)